1-Fluoro-2-methyl-3-(trichloromethoxy)benzene
Overview
Description
1-Fluoro-2-methyl-3-(trichloromethoxy)benzene is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a trichloromethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluoro-2-methyl-3-(trichloromethoxy)benzene typically involves the introduction of the trichloromethoxy group onto a fluorinated benzene derivative. One common synthetic route includes the reaction of 1-fluoro-2-methylbenzene with trichloromethyl chloroformate under specific conditions to yield the desired product. The reaction conditions often involve the use of a base such as pyridine to facilitate the formation of the trichloromethoxy group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Fluoro-2-methyl-3-(trichloromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The trichloromethoxy group can be reduced to a methoxy group using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-2-methyl-3-(trichloromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Fluoro-2-methyl-3-(trichloromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules, while the trichloromethoxy group can modulate the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
1-Fluoro-2-methyl-3-(trichloromethoxy)benzene can be compared to other similar compounds such as:
1-Fluoro-2-methylbenzene: Lacks the trichloromethoxy group, resulting in different chemical reactivity and applications.
1-Fluoro-3-(trichloromethoxy)benzene: Lacks the methyl group, which affects its physical and chemical properties.
2-Fluoro-3-methyl-4-(trichloromethoxy)benzene: Has a different substitution pattern on the benzene ring, leading to variations in reactivity and applications.
Properties
IUPAC Name |
1-fluoro-2-methyl-3-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3FO/c1-5-6(12)3-2-4-7(5)13-8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLRATJJAATMLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)OC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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